molecular formula C10H8F6MnO4 B12325652 Manganese(2+);1,1,1-trifluoropentane-2,4-dione

Manganese(2+);1,1,1-trifluoropentane-2,4-dione

Cat. No.: B12325652
M. Wt: 361.10 g/mol
InChI Key: OCVSKGKJBBYBQO-UHFFFAOYSA-N
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Description

Manganese(2+);1,1,1-trifluoropentane-2,4-dione (hereafter referred to as Mn-TFAA) is a coordination complex where manganese(II) is chelated by two 1,1,1-trifluoropentane-2,4-dione (TFAA) ligands. The ligand TFAA (CAS 367-57-7) is a fluorinated β-diketone with the molecular formula C₅H₅F₃O₂, characterized by three electron-withdrawing trifluoromethyl groups . This substitution significantly alters the ligand’s electronic and steric properties compared to non-fluorinated analogs, influencing the stability, solubility, and reactivity of its metal complexes .

Properties

Molecular Formula

C10H8F6MnO4

Molecular Weight

361.10 g/mol

IUPAC Name

manganese(2+);1,1,1-trifluoropentane-2,4-dione

InChI

InChI=1S/2C5H4F3O2.Mn/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H,1H3;/q2*-1;+2

InChI Key

OCVSKGKJBBYBQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Mn+2]

Origin of Product

United States

Preparation Methods

Reaction with Manganese(II) Chloride

Procedure (Adapted from,):

  • Dissolve manganese(II) chloride tetrahydrate (MnCl₂·4H₂O, 1.98 g, 10 mmol) in methanol (50 mL).
  • Add TFPD (3.08 g, 20 mmol) dropwise under stirring.
  • Introduce sodium acetate (3.28 g, 40 mmol) to deprotonate the ligand.
  • Reflux at 65°C for 4 hours.
  • Cool to room temperature; filter the precipitate and wash with cold methanol.

Key Data :

Parameter Value
Yield 72–78%
Molar Ratio (Mn:TFPD) 1:2
IR Bands (cm⁻¹) ν(C=O): 1640, ν(Mn–O): 450

Mechanism :
The base deprotonates TFPD, enabling bidentate coordination via enolate formation. Mn²⁺ adopts an octahedral geometry with two TFPD ligands and two solvent molecules (e.g., H₂O or CH₃OH).

Solvent-Free Mechanochemical Synthesis

Procedure (Inspired by):

  • Grind Mn(OAc)₂·4H₂O (2.45 g, 10 mmol) and TFPD (3.08 g, 20 mmol) in a mortar.
  • Add a catalytic amount of MgO (0.04 g, 1 mmol) to accelerate deprotonation.
  • Heat the mixture at 80°C for 1 hour.
  • Purify via sublimation under reduced pressure (10⁻² mbar, 120°C).

Key Data :

Parameter Value
Yield 85–90%
Purity >95% (by elemental analysis)

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoro-2,4-pentanedionato)manganese(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction can produce manganese(0) or manganese(I) species .

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C5_5H5_5F3_3O2_2Mn
  • Molecular Weight : 154.09 g/mol
  • CAS Number : 367-57-7

Physical Properties

  • Appearance : Typically appears as a pale yellow solid.
  • Solubility : Soluble in organic solvents; slightly soluble in water.

Catalysis

Manganese(2+);1,1,1-trifluoropentane-2,4-dione is utilized as a catalyst in various organic reactions. Its ability to stabilize reactive intermediates makes it effective in:

  • Oxidation Reactions : Acts as a catalyst for the oxidation of alcohols to carbonyl compounds.
  • Cross-Coupling Reactions : Facilitates the formation of carbon-carbon bonds in Suzuki and Heck reactions.

Materials Science

The compound is employed in the synthesis of advanced materials:

  • Nanomaterials : Used in the preparation of manganese oxide nanoparticles, which exhibit unique magnetic and electronic properties.
  • Thin Films : Manganese trifluoroacetylacetonate is used as a precursor for depositing manganese oxide thin films through chemical vapor deposition techniques.

Analytical Chemistry

This compound serves as a reagent in analytical methods:

  • Chromatography : Utilized as a derivatizing agent for the analysis of amines and amino acids via gas chromatography.
  • Spectroscopy : Enhances the detection sensitivity of certain compounds in mass spectrometry.

Case Study 1: Catalytic Oxidation of Alcohols

In a study published by Sigma-Aldrich researchers, manganese trifluoroacetylacetonate was demonstrated to effectively catalyze the oxidation of various alcohols to their corresponding carbonyl compounds under mild conditions. The reaction exhibited high selectivity and yield (up to 95%) for primary alcohols over secondary ones .

Case Study 2: Synthesis of Manganese Oxide Nanoparticles

Research conducted at the University of Alberta highlighted the use of this compound in synthesizing manganese oxide nanoparticles via thermal decomposition. The resulting nanoparticles showed significant promise for applications in catalysis and energy storage due to their high surface area and tunable properties .

Case Study 3: Derivatization of Amines

A study from the Journal of Chromatography demonstrated that trifluoroacetylacetone derivatives could be used to enhance the chromatographic separation of putrescine and cadaverine from serum samples. The method significantly improved detection limits and resolution compared to traditional techniques .

Mechanism of Action

The mechanism of action of Bis(trifluoro-2,4-pentanedionato)manganese(II) involves its ability to coordinate with various ligands and participate in redox reactions. The manganese center can undergo changes in oxidation state, which is crucial for its catalytic activity and interactions with other molecules. The trifluoro-2,4-pentanedionato ligands stabilize the manganese center and influence its reactivity .

Comparison with Similar Compounds

Ligand Properties

Hydrogen Bonding and Acidity

TFAA exhibits notable hydrogen bond acidity due to fluorine substitution, a property absent in non-fluorinated β-diketones like pentane-2,4-dione (acac). In contrast, hexafluoropentane-2,4-dione (HFA) shows even greater acidity owing to six fluorine atoms (Table 1) .

Table 1: Hydrogen Bond Properties of β-Diketone Ligands

Ligand Substituents Hydrogen Bond Acidity Hydrogen Bond Basicity
Pentane-2,4-dione None None High
1,1,1-Trifluoropentane-2,4-dione 3 × -CF₃ Moderate Moderate
Hexafluoropentane-2,4-dione 6 × -CF₃ High Low
Electronic Effects

Fluorine atoms increase the ligand’s electronegativity, enhancing the Lewis acidity of the metal center in Mn-TFAA compared to manganese acetylacetonate (Mn-acac). This property makes Mn-TFAA more reactive in radical addition reactions, as demonstrated in its use with manganese(III) acetate for synthesizing trifluoromethylated dihydrofurans .

Complex Properties

Table 2: Physical Properties of Manganese β-Diketonate Complexes

Complex Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Mn-acac Mn(C₅H₇O₂)₂ 352.26 160 (dec.) Catalysis, precursor
Mn-TFAA Mn(C₅H₅F₃O₂)₂ 368.09 (calculated) Not reported Radical reactions
Mn-HFA Mn(C₅HF₆O₂)₂ 469.04 Not reported CVD processes

Biological Activity

Manganese(2+);1,1,1-trifluoropentane-2,4-dione, commonly referred to as manganese trifluoroacetylacetonate (TFPD), is a coordination compound that has garnered interest for its potential biological activities. This article reviews the biological activity of TFPD, focusing on its interactions with biomolecules, antimicrobial properties, and implications in medicinal chemistry.

  • Molecular Formula : C5_5H5_5F3_3O2_2
  • Molecular Weight : 154.09 g/mol
  • CAS Number : 367-57-7
  • Solubility : Slightly soluble in water; soluble in various organic solvents.

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as a metal complex. Manganese is known for its essential role in biological systems and its involvement in various enzymatic reactions. The trifluoropentane-2,4-dione moiety contributes to the compound's reactivity and potential biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of manganese complexes against multidrug-resistant bacteria. For instance:

  • Study Findings : A study evaluated the antibacterial activity of manganese(I) tricarbonyl complexes against multidrug-resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa. The results indicated that certain manganese complexes exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) in the mid-micromolar range .

The mechanism by which manganese complexes exert their antimicrobial effects is believed to involve:

  • Disruption of bacterial cell membranes.
  • Induction of oxidative stress within bacterial cells.
  • Inhibition of key metabolic pathways.

Case Study 1: Antibacterial Activity

In a study conducted on various manganese complexes including TFPD:

  • Objective : To assess the effectiveness against clinical isolates.
  • Results : The most potent complex demonstrated lower MIC values compared to free ligands, suggesting enhanced efficacy when coordinated with manganese ions .

Case Study 2: Toxicity Assessment

A toxicity evaluation using the Galleria mellonella model showed that while some manganese complexes were effective in bacterial clearance, they exhibited low host toxicity. This indicates a promising therapeutic index for further development .

Data Table: Biological Activity Summary

PropertyValue/Description
Compound Name This compound
CAS Number 367-57-7
Antimicrobial Activity Effective against A. baumannii and P. aeruginosa
MIC Range Mid-micromolar
Toxicity in Galleria mellonella Low host toxicity observed

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